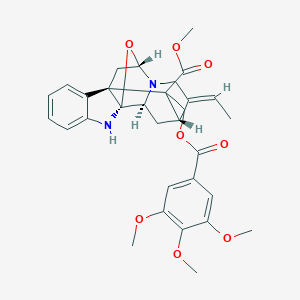
Deacetylpicraline 3,4,5-trimethoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Deacetylpicraline 3,4,5-trimethoxybenzoate, commonly referred to as DPTB, is a chemical compound that has been the subject of extensive scientific research. This compound is synthesized through a series of chemical reactions and has been found to have potential applications in various fields, including medicine, agriculture, and environmental science.
Mécanisme D'action
The mechanism of action of DPTB is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. DPTB has also been found to activate certain proteins that are involved in the regulation of the immune system, which may contribute to its anti-inflammatory properties.
Effets Biochimiques Et Physiologiques
Studies have shown that DPTB has a variety of biochemical and physiological effects. DPTB has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the production of certain cytokines, which are molecules that play a role in inflammation. Additionally, DPTB has been found to modulate the activity of certain enzymes that are involved in the metabolism of drugs and other compounds.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using DPTB in lab experiments is its relatively low toxicity. DPTB has been found to have low toxicity in animal studies, which makes it a safer alternative to other compounds that may be more toxic. However, one limitation of using DPTB in lab experiments is its limited solubility in water, which may make it difficult to use in certain experimental setups.
Orientations Futures
There are several future directions for research on DPTB. One area of research could be the development of new synthetic methods for producing DPTB, which may lead to more efficient and cost-effective production of this compound. Another area of research could be the investigation of the potential applications of DPTB in agriculture, such as its use as a pesticide or herbicide. Additionally, more research could be done to better understand the mechanism of action of DPTB and to identify potential targets for its therapeutic use.
Méthodes De Synthèse
The synthesis of DPTB involves several steps, including the conversion of picraline to deacetylpicraline, followed by the reaction of deacetylpicraline with 3,4,5-trimethoxybenzoic acid. The resulting product is DPTB, which is a white crystalline solid with a melting point of 180-182°C.
Applications De Recherche Scientifique
DPTB has been extensively studied for its potential applications in the field of medicine. Studies have shown that DPTB has anti-cancer properties and can inhibit the growth of various cancer cells. DPTB has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Propriétés
Numéro CAS |
102358-22-5 |
|---|---|
Nom du produit |
Deacetylpicraline 3,4,5-trimethoxybenzoate |
Formule moléculaire |
C31H34N2O8 |
Poids moléculaire |
562.6 g/mol |
Nom IUPAC |
methyl (1R,9S,11S,14E,15S,17S)-14-ethylidene-19-[(3,4,5-trimethoxybenzoyl)oxymethyl]-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate |
InChI |
InChI=1S/C31H34N2O8/c1-6-17-15-33-24-13-20(17)29(28(35)39-5,16-40-27(34)18-11-22(36-2)26(38-4)23(12-18)37-3)30-14-25(33)41-31(24,30)32-21-10-8-7-9-19(21)30/h6-12,20,24-25,32H,13-16H2,1-5H3/b17-6-/t20-,24-,25-,29?,30-,31-/m0/s1 |
Clé InChI |
CLCDMQIWPVOTMQ-OTIPNRPASA-N |
SMILES isomérique |
C/C=C\1/CN2[C@H]3C[C@@H]1C([C@@]45[C@@]3(NC6=CC=CC=C64)O[C@H]2C5)(COC(=O)C7=CC(=C(C(=C7)OC)OC)OC)C(=O)OC |
SMILES |
CC=C1CN2C3CC1C(C45C3(NC6=CC=CC=C64)OC2C5)(COC(=O)C7=CC(=C(C(=C7)OC)OC)OC)C(=O)OC |
SMILES canonique |
CC=C1CN2C3CC1C(C45C3(NC6=CC=CC=C64)OC2C5)(COC(=O)C7=CC(=C(C(=C7)OC)OC)OC)C(=O)OC |
Synonymes |
DAP-TMB deacetylpicraline 3,4,5-trimethoxybenzoate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



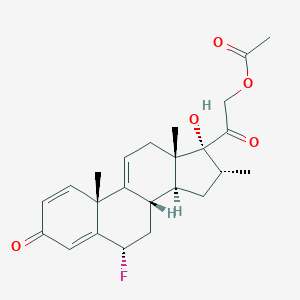
![1-Azabicyclo[2.2.2]oct-2-ene-3-carbonitrile](/img/structure/B10820.png)

![8,9-Dihydrobenzo[k]fluoranthene-8,9-diol](/img/structure/B10824.png)
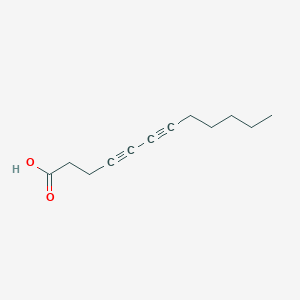

![Ethyl benzo[d]thiazole-5-carboxylate](/img/structure/B10830.png)


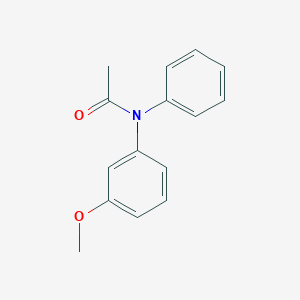
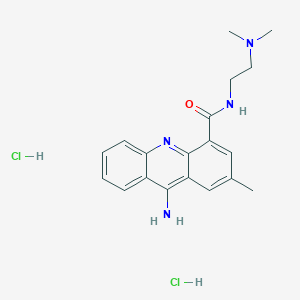
![Benzo[D]oxazol-2-ylmethanamine](/img/structure/B10846.png)

